molecular formula C17H19NO B6591425 (2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol CAS No. 138876-39-8

(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol

Cat. No.: B6591425
CAS No.: 138876-39-8
M. Wt: 253.34 g/mol
InChI Key: RVJIUWJMJDLQIP-CJNGLKHVSA-N
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Description

“(2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol” likely belongs to the class of organic compounds known as azetidines . Azetidines are compounds containing the azetidine ring, which is a four-membered heterocyclic with one nitrogen atom and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions, including the formation of the azetidine ring . The specific synthesis pathway would depend on the starting materials and the desired configuration of the product .


Molecular Structure Analysis

The molecular structure of “(2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol” can be determined using the Cahn-Ingold-Prelog (CIP) rules . These rules are used for assigning an R/S designation to a chiral center .


Chemical Reactions Analysis

Chemical reactions involving similar compounds often include cyclopropanation, electrophilic additions, and photochemical transformations.


Physical and Chemical Properties Analysis

The physical and chemical properties of “(2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol” would depend on its molecular structure . Diastereomers, such as this compound, can have different physical properties and reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from D-Glucose : The compound (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol can be synthesized from D-glucose, as demonstrated in a study where azetidine iminosugars and 3-hydroxy-N-methylazetidin-2-carboxylic acid were successfully synthesized from D-glucose. This process involves an intramolecular Mitsunobu reaction as a key step (Lawande et al., 2015).

  • Enantioselective Synthesis : Research has focused on the optical resolution and determination of absolute configurations of similar azetidinone compounds, highlighting the importance of stereochemistry in the synthesis of these compounds (Shustov & Rauk, 1996).

  • Precursor Synthesis for Carbapenem : A novel precursor of carbapenem, an important class of antibiotics, has been synthesized involving (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol. This synthesis involves multiple steps, including the introduction of the azetidinone N-protecting group and regio- and stereoselective C3-C4 ring closure (Laurent, Cérésiat, & Marchand‐Brynaert, 2006).

  • Unanticipated Products in Reductive and Oxidative Cleavages : The compound has been studied for its behavior in reductive and oxidative cleavages, showing the formation of unexpected products, which are important for understanding its chemical reactivity (Singh & Luntha, 2011).

  • Regio- and Stereoselective Alkylation : Research on regio- and stereoselective alkylation of azetidin-3-ones, closely related to (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol, has been conducted to understand the stereochemical aspects of these compounds (Salgado et al., 2002).

  • Antibacterial Agents Synthesis : Azetidinylquinolones, containing similar structural motifs, have been synthesized and studied for their potential as antibacterial agents. The chirality of these compounds significantly affects their potency and efficacy (Frigola et al., 1995).

Biological and Pharmaceutical Applications

  • Potential Antitumor Agents : Research indicates that azetidinone derivatives, which share a similar structural framework, have potential as antitumor agents, particularly in inhibiting tubulin polymerization, a crucial process in cancer cell division (Pieters et al., 1999).

  • Elastase Inhibition : Some azetidin-2-one derivatives, structurally related to (2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol, have been studied for their potential as elastase inhibitors, which can be relevant in treating conditions like emphysema and chronic obstructive pulmonary disease (Beauve et al., 1999).

Safety and Hazards

The safety and hazards of “(2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol” would depend on its specific chemical properties . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

Future research on “(2R,3S)-1-Benzhydryl-2-methylazetidin-3-ol” could focus on its potential applications, modifications to improve its properties, or further studies to understand its properties better .

Properties

IUPAC Name

(2R,3S)-1-benzhydryl-2-methylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIUWJMJDLQIP-CJNGLKHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3S)-1-(Diphenylmethyl)-2-methylazetidin-3-ol
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